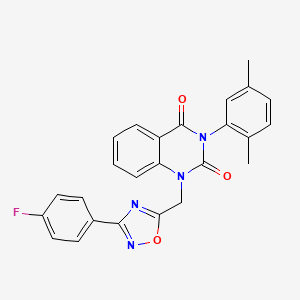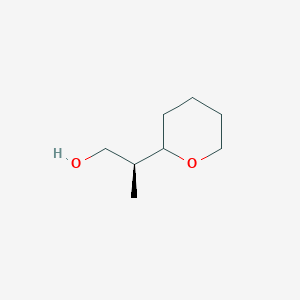
3-chloro-N-(1-cyano-1-methylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1-cyano-1-methylpropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a chlorine atom at the third position and a cyano group attached to a methylpropyl chain at the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1-cyano-1-methylpropyl)benzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-(1-cyano-1-methylpropyl)amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.
化学反应分析
Types of Reactions
3-chloro-N-(1-cyano-1-methylpropyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the third position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The cyano group can be hydrolyzed to form the corresponding amide or carboxylic acid under acidic or basic conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, thiols, and bases like sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides with various functional groups replacing the chlorine atom.
Hydrolysis: Amides or carboxylic acids derived from the cyano group.
Reduction: Amines derived from the reduction of the cyano group.
科学研究应用
3-chloro-N-(1-cyano-1-methylpropyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-chloro-N-(1-cyano-1-methylpropyl)benzamide depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the cyano group and the benzamide core allows for specific binding interactions with target proteins, leading to the desired biological effect. The exact molecular targets and pathways involved can vary depending on the specific derivative or analog of the compound being studied.
相似化合物的比较
Similar Compounds
3-chloro-N-methyl-N-[4-(1-pyrrolidinyl)but-2-ynyl]benzamide: This compound shares the benzamide core and chlorine substitution but differs in the substituent attached to the nitrogen atom.
3-chloro-N-(1-cyano-1-methylpropyl)benzamide: Similar in structure but with variations in the substituents, leading to different chemical and biological properties.
Uniqueness
This compound is unique due to the specific combination of the cyano group and the benzamide core, which imparts distinct chemical reactivity and biological activity. The presence of the chlorine atom at the third position further enhances its potential for various chemical transformations and applications in different fields.
属性
IUPAC Name |
3-chloro-N-(2-cyanobutan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-3-12(2,8-14)15-11(16)9-5-4-6-10(13)7-9/h4-7H,3H2,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCCTCRQKKPKJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC(=CC=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(E)-N-[[(2R,5S)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2364049.png)
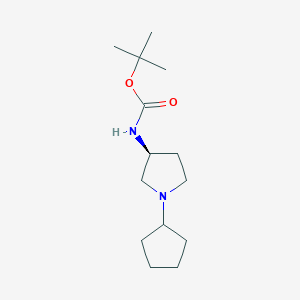

![N-[2-Methyl-2-(5-methylpyridin-2-yl)propyl]prop-2-enamide](/img/structure/B2364055.png)
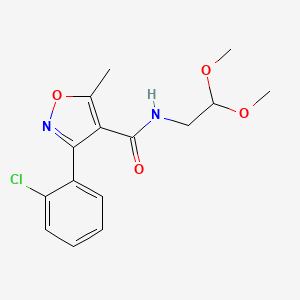
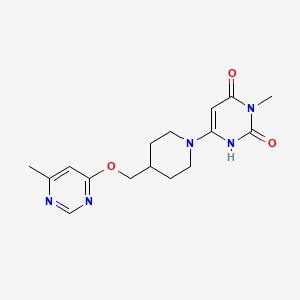
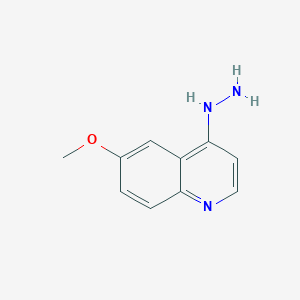
![methyl 5-(((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2364064.png)
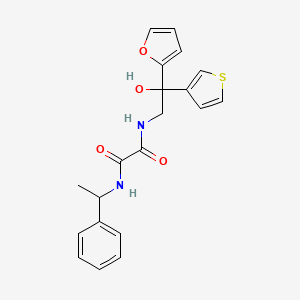
![N-(4-bromophenyl)-6-oxo-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-diene-11-carbothioamide](/img/structure/B2364066.png)
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-(dimethylamino)phenyl)oxalamide](/img/structure/B2364068.png)
